molecular formula C12H17Br B14672022 1-Bromo-2-hexylbenzene CAS No. 38409-58-4

1-Bromo-2-hexylbenzene

Cat. No.: B14672022
CAS No.: 38409-58-4
M. Wt: 241.17 g/mol
InChI Key: XKYWOQMOQMYGGL-UHFFFAOYSA-N
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Description

1-Bromo-2-hexylbenzene is an organic compound with the molecular formula C12H17Br. It consists of a benzene ring substituted with a bromine atom at the first position and a hexyl group at the second position. This compound is part of the bromobenzene family, which is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

1-Bromo-2-hexylbenzene can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions

      Bromination of 2-hexylbenzene: This method involves the bromination of 2-hexylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields this compound.

      Grignard Reaction: Another method involves the formation of a Grignard reagent from 2-hexylbromobenzene, followed by the reaction with bromine to yield this compound.

  • Industrial Production Methods

    • Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions and yield optimization.

Chemical Reactions Analysis

1-Bromo-2-hexylbenzene undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted benzene derivatives.

      Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted products.

  • Oxidation and Reduction Reactions

      Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

      Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form the corresponding hexylbenzene.

Scientific Research Applications

1-Bromo-2-hexylbenzene has several applications in scientific research:

  • Chemistry

      Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

      Catalysis: The compound is used in catalytic reactions, such as Suzuki coupling and Heck reactions, to form carbon-carbon bonds.

  • Biology and Medicine

      Drug Development: this compound is used in the development of new drugs and therapeutic agents due to its ability to interact with biological molecules.

      Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and protein-ligand interactions.

  • Industry

      Material Science: It is used in the production of advanced materials, such as liquid crystals and conductive polymers, due to its unique chemical properties.

      Environmental Science: The compound is used in environmental studies to investigate the degradation and transformation of organic pollutants.

Mechanism of Action

The mechanism of action of 1-Bromo-2-hexylbenzene involves its interaction with various molecular targets and pathways:

  • Molecular Targets

      Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.

      Receptors: It can interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

  • Pathways Involved

      Signal Transduction: this compound can modulate signal transduction pathways, such as the MAPK/ERK pathway, affecting cell proliferation, differentiation, and apoptosis.

      Metabolic Pathways: The compound can influence metabolic pathways by altering the activity of key enzymes involved in metabolism.

Comparison with Similar Compounds

1-Bromo-2-hexylbenzene can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is used as a reagent in organic synthesis and has similar chemical properties.

      1-Bromo-4-hexylbenzene: Similar to this compound but with the hexyl group at the fourth position. It has different reactivity and applications.

      1-Bromo-3-hexylbenzene: Similar to this compound but with the hexyl group at the third position. It exhibits different chemical behavior and uses.

  • Uniqueness

      Positional Isomerism: The position of the hexyl group in this compound affects its reactivity and interactions with other molecules, making it unique compared to its positional isomers.

      Chemical Properties: The specific arrangement of substituents in this compound imparts distinct chemical properties, such as solubility, boiling point, and reactivity, which are different from other similar compounds.

Properties

CAS No.

38409-58-4

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-bromo-2-hexylbenzene

InChI

InChI=1S/C12H17Br/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8H2,1H3

InChI Key

XKYWOQMOQMYGGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=CC=C1Br

Origin of Product

United States

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